2-Undecyl-2-oxazoline
Description
Significance of the 2-Oxazoline Scaffold in Organic Synthesis and Polymer Science
In organic synthesis, the 2-oxazoline group is a valuable directive and protective group. Its true prominence, however, is realized in polymer science. The cationic ring-opening polymerization (CROP) of 2-substituted-2-oxazolines, a process studied since 1966, allows for the creation of well-defined polymers with controlled molecular weights and low dispersity. rsc.orgresearchgate.net This "living" polymerization technique enables the synthesis of a wide array of polymer architectures, including homopolymers, random and block copolymers, and star-shaped polymers. mdpi.comtandfonline.com
The properties of the resulting poly(2-oxazoline)s can be finely tuned by altering the substituent at the 2-position of the oxazoline (B21484) ring. researchgate.net This versatility has led to the development of polymers with a broad spectrum of characteristics, from hydrophilic to hydrophobic, and has opened up applications in fields such as biomedical materials, drug delivery, and surface coatings. researchgate.netnih.gov
Overview of 2-Undecyl-2-oxazoline within the Family of 2-Substituted Oxazolines
This compound is a derivative of 2-oxazoline featuring a long, eleven-carbon alkyl chain (undecyl group) at the 2-position. This defining feature places it firmly in the category of hydrophobic 2-substituted oxazolines. Its synthesis is commonly achieved through the reaction of lauric acid or its esters with ethanolamine (B43304). prepchem.comgoogle.com
The presence of the long undecyl side chain imparts distinct properties to both the monomer and its corresponding polymer, poly(this compound). Unlike its counterparts with shorter alkyl chains, such as 2-methyl-2-oxazoline (B73545) or 2-ethyl-2-oxazoline (B78409) which produce hydrophilic polymers, this compound gives rise to a highly hydrophobic and semi-crystalline polymer. researchgate.netcore.ac.uk This contrast is fundamental to its application in creating materials with specific surface properties and in the formation of amphiphilic block copolymers.
The table below provides a comparative overview of this compound with other common 2-alkyl-2-oxazolines, highlighting the influence of the side-chain length on the resulting polymer's properties.
| Monomer | Side Chain | Resulting Polymer | Key Polymer Property |
| 2-Methyl-2-oxazoline | Methyl | Poly(2-methyl-2-oxazoline) | Hydrophilic |
| 2-Ethyl-2-oxazoline | Ethyl | Poly(2-ethyl-2-oxazoline) | Hydrophilic |
| 2-Isopropyl-2-oxazoline | Isopropyl | Poly(2-isopropyl-2-oxazoline) | Thermoresponsive |
| 2-Butyl-2-oxazoline | Butyl | Poly(2-butyl-2-oxazoline) | Hydrophobic |
| This compound | Undecyl | Poly(this compound) | Highly Hydrophobic, Crystalline |
Scope of Academic Research on this compound
Academic research on this compound primarily focuses on its use as a hydrophobic building block in polymer synthesis. The resulting polymer, poly(this compound), is a subject of investigation for its crystalline nature and its application in creating materials with low surface energy, suitable for coatings and adhesives. researchgate.net
A significant area of research involves the synthesis of amphiphilic block copolymers. In these structures, a hydrophobic block of poly(this compound) is combined with a hydrophilic block, such as poly(2-ethyl-2-oxazoline). These copolymers can self-assemble in solution to form micelles and other nanostructures, which are of interest for applications in drug delivery and nanotechnology. evitachem.com
Furthermore, studies have explored the selective hydrolysis of block copolymers containing poly(this compound). ugent.be This process can be used to create novel polymer architectures with tailored functionalities. The thermal and mechanical properties of polymers and copolymers containing this compound are also actively investigated to establish structure-property relationships that can guide the design of new materials. core.ac.uk
Compound Information
Structure
3D Structure
Properties
CAS No. |
10431-84-2 |
|---|---|
Molecular Formula |
C14H27NO |
Molecular Weight |
225.37 g/mol |
IUPAC Name |
2-undecyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C14H27NO/c1-2-3-4-5-6-7-8-9-10-11-14-15-12-13-16-14/h2-13H2,1H3 |
InChI Key |
OCSXKMIYKAIBCF-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC1=NCCO1 |
Canonical SMILES |
CCCCCCCCCCCC1=NCCO1 |
Other CAS No. |
10431-84-2 |
Origin of Product |
United States |
Synthesis of 2 Undecyl 2 Oxazoline Monomer
Established Synthetic Pathways for 2-Substituted Oxazolines
Nitrile-Based Cyclization Strategies
A prevalent method for synthesizing 2-substituted-2-oxazolines involves the reaction of nitriles with amino alcohols. organic-chemistry.orgresearchgate.net This approach is versatile and can be adapted for a variety of alkyl or aryl substituents. The reaction typically proceeds via the formation of an N-(2-hydroxyethyl)amide intermediate, which then undergoes cyclization to the oxazoline (B21484). mdpi.com
Several variations of this strategy exist:
Metal- and Catalyst-Free Synthesis: It is possible to achieve the synthesis of 2-(hetero)aryloxazolines from nitriles and amino alcohols without the use of metals or catalysts, with good to excellent yields. organic-chemistry.org This method is advantageous for its simplicity and reduced potential for metal contamination.
Copper-NHC Complexes: The use of copper-N-heterocyclic carbene (NHC) complexes as catalysts allows the reaction to proceed under milder conditions than previously reported methods, making it a less wasteful process. organic-chemistry.org
Reaction with Amino Alcohols: A common approach involves the condensation of a nitrile with an amino alcohol, such as 1-amino-2-ethanol, often at elevated temperatures of 120-140°C. researchgate.net
A general reaction scheme for the nitrile-based synthesis of a 2-alkyl-2-oxazoline is as follows:
R-C≡N + HO-CH₂-CH₂-NH₂ → R-C(=O)NH-CH₂-CH₂-OH → 2-Alkyl-2-oxazoline + H₂O
Alternative Cyclization Methodologies
Beyond nitrile-based strategies, several other effective methods for the synthesis of 2-substituted-2-oxazolines have been developed. These alternatives often utilize different starting materials and reaction conditions.
Dehydrative Cyclization of N-(2-hydroxyethyl)amides: This is a highly effective method that can produce oxazolines in high yields under mild conditions. evitachem.commdpi.com The reaction can be promoted by reagents like triflic acid (TfOH), which facilitates the removal of a water molecule to drive the cyclization. mdpi.com This method is tolerant of various functional groups and generates only water as a byproduct. mdpi.com
From Carboxylic Acid Derivatives and Aldehydes: The coupling of amino alcohols with carboxylic acid derivatives is a common route. mdpi.com Additionally, both aromatic and aliphatic aldehydes can be converted to their corresponding 2-aryl and 2-alkyl-2-oxazolines by reacting them with 2-aminoethanol in the presence of reagents like 1,3-diiodo-5,5-dimethylhydantoin. organic-chemistry.org
From Thioamides: A two-step process involving the transamidation of thioamides with 2-aminoethanol, followed by cyclodehydrosulfurization of the resulting N-(β-hydroxyethyl)thioamide, provides an efficient synthesis of 2-oxazolines under mild conditions. organic-chemistry.org
Palladium-Catalyzed Three-Component Coupling: Aryl halides, amino alcohols, and tert-butyl isocyanide can be coupled in a three-component reaction under palladium catalysis to yield oxazolines in excellent yields. organic-chemistry.org
Reaction of Lauric Acid Methyl Ester with Ethanolamine (B43304): One specific method for synthesizing 2-undecyl-2-oxazoline involves reacting lauric acid methyl ester with ethanolamine in the presence of titanium tetraacetate. prepchem.com
Specific Considerations for the Undecyl Moiety Integration
The incorporation of the long, hydrophobic undecyl chain into the 2-oxazoline structure presents specific considerations during synthesis. The undecyl group, being a saturated eleven-carbon chain, significantly influences the physical properties of both the monomer and the resulting polymer.
The synthesis of poly(this compound) is of particular interest due to the properties conferred by the long aliphatic side chain. researchgate.net These polymers are often hydrophobic and crystalline, making them suitable for applications such as low surface energy coatings and the formation of amphiphilic structures. researchgate.net The synthesis of the monomer is a crucial first step in obtaining these well-defined polymers. The presence of the long undecyl chain may necessitate specific reaction conditions to ensure complete reaction and high yields. For instance, elevated temperatures in the range of 100-150°C are often employed to promote the cyclization reaction. evitachem.com
Optimization of Monomer Synthesis Yield and Purity for Polymerization
For the successful synthesis of well-defined polymers, the purity of the this compound monomer is of paramount importance. The living cationic ring-opening polymerization (CROP) of 2-oxazolines is a sensitive process, and impurities can lead to premature termination of the growing polymer chains, resulting in polymers with broad molecular weight distributions and uncontrolled chain lengths. mdpi.commdpi.com
Key aspects of optimizing the monomer synthesis include:
Reaction Conditions: Fine-tuning reaction parameters such as temperature, reaction time, and catalyst choice can significantly impact the yield and purity of the monomer. For example, using dehydrating agents or Lewis acids can enhance the reaction rate and yield. evitachem.com
Purification: After synthesis, rigorous purification of the monomer is essential. Distillation is a common method used to purify 2-oxazoline monomers. researchgate.net
Catalyst Systems: The choice of catalyst can influence the reaction's efficiency and the purity of the final product. While some methods are catalyst-free, others benefit from catalysts like copper-NHC complexes or titanium tetraacetate to improve reaction conditions and yields. organic-chemistry.orgprepchem.com
The following table summarizes various synthetic approaches for 2-substituted oxazolines, which are applicable to the synthesis of this compound:
| Starting Materials | Key Reagents/Catalysts | Reaction Type | Reference |
| Nitriles and Amino Alcohols | None (metal/catalyst-free) | Cyclization | organic-chemistry.org |
| Nitriles and Amino Alcohols | Copper-NHC complexes | Catalytic Cyclization | organic-chemistry.org |
| N-(2-hydroxyethyl)amides | Triflic Acid (TfOH) | Dehydrative Cyclization | mdpi.com |
| Aldehydes and 2-Aminoethanol | 1,3-diiodo-5,5-dimethylhydantoin | Cyclization | organic-chemistry.org |
| Thioamides and 2-Aminoethanol | None specified | Transamidation and Cyclodehydrosulfurization | organic-chemistry.org |
| Lauric Acid Methyl Ester and Ethanolamine | Titanium tetraacetate | Condensation and Cyclization | prepchem.com |
Polymerization of 2 Undecyl 2 Oxazoline
Cationic Ring-Opening Polymerization (CROP) of 2-Oxazolines
The mechanism of CROP for 2-oxazolines has been extensively studied to understand and optimize the synthesis of well-defined polymers. It involves the interaction of electrophilic initiators with the nucleophilic monomer, leading to the formation of a propagating species that can be either ionic or covalent in nature.
The initiation of CROP begins with a nucleophilic attack by the nitrogen atom of the 2-undecyl-2-oxazoline monomer on an electrophilic initiator. nih.gov This reaction forms a cationic oxazolinium species, which is the active center for polymerization. nih.govresearchgate.net A wide array of electrophilic initiators can be used, with the choice of initiator significantly influencing the polymerization kinetics and the characteristics of the resulting polymer. researchgate.netvt.edu
Common classes of initiators include:
Alkylating Agents : These are the most frequently used initiators and include alkyl sulfonates (such as tosylates and triflates) and alkyl halides (like iodides and bromides). nih.govresearchgate.net Methyl tosylate (MeOTs) and methyl triflate (MeOTf) are particularly common due to their high chemical stability and efficiency in starting the polymerization. nih.govacs.org
Protic Acids : Strong acids can also initiate the polymerization. researchgate.net
Lewis Acids : Both organic and inorganic Lewis acids are effective initiators. nih.gov
For a polymerization to be well-controlled, the rate of initiation should ideally be faster than or equal to the rate of propagation. tu-dresden.de Slow initiation can lead to a broader distribution of molecular weights in the final polymer. nih.gov Highly reactive electrophiles, such as triflates, can even enable polymerization at room temperature, whereas many other initiators require elevated temperatures. nih.gov
Table 1: Common Electrophilic Initiators for CROP of 2-Oxazolines
| Initiator Class | Specific Examples | Characteristics |
| Alkyl Sulfonates | Methyl tosylate (MeOTs), Methyl triflate (MeOTf), p-Nitrobenzene sulfonates (nosylates) | Highly efficient, lead to fast initiation, widely used. researchgate.netnih.gov |
| Alkyl Halides | Methyl iodide, Benzyl (B1604629) bromide, Benzyl chloride | Effectiveness depends on the halide; iodides are generally more reactive than bromides or chlorides. nih.govvt.edusemanticscholar.org |
| Acids | Protic acids, Lewis acids | Can initiate polymerization but may be less common for achieving high control. researchgate.net |
| Rare-Earth Metal Triflates | Scandium triflate (Sc(OTf)₃) | Show high catalytic efficiency, sometimes exceeding that of traditional initiators like MeOTs. rsc.org |
Following initiation, the polymer chain grows through a propagation step where monomer molecules successively add to the active chain end. researchgate.net This process involves the nucleophilic attack of an incoming this compound monomer on the electrophilic carbon atom of the terminal oxazolinium ring. researchgate.net
A key feature of 2-oxazoline CROP is the equilibrium between two types of propagating species: a reactive ionic (cationic) oxazolinium species and a dormant covalent species. nih.govresearchgate.netresearchgate.net
Ionic Propagation : The active species is a cationic oxazolinium ring at the end of the polymer chain. This is generally considered the primary pathway for chain growth. researchgate.net
Covalent Propagation : The counterion from the initiator can form a covalent bond with the carbon atom of the oxazolinium ring, temporarily deactivating it. researchgate.net
The position of this equilibrium is critical and is influenced by several factors:
Initiator/Counterion : Stronger alkylating agents with good leaving groups (e.g., triflates, tosylates, iodides) favor the formation of the ionic species, leading to faster polymerization. researchgate.net Weaker agents with less nucleofugic counterions (e.g., chlorides, bromides) tend to shift the equilibrium toward the covalent form, resulting in slower polymerization rates. vt.eduresearchgate.net
Solvent Polarity : More polar solvents, such as acetonitrile, stabilize the ionic species and thus accelerate propagation. nih.govtu-dresden.de In less polar solvents, the covalent species may be more prevalent. nih.gov
Monomer Structure : The substituent at the 2-position (in this case, the undecyl group) can have an electronic or steric influence. However, for long alkyl chains like undecyl, the effect on propagation kinetics is generally considered marginal compared to shorter chains like methyl or ethyl. researchgate.net
Due to the living nature of the CROP of 2-oxazolines, the polymerization does not terminate spontaneously. Instead, it remains active until a specific terminating agent is intentionally introduced. nih.govcore.ac.uk This allows for the precise control of the polymer chain length and the introduction of specific functional groups at the chain end (ω-terminus). nih.govresearchgate.net
Termination occurs when a nucleophile is added to the reaction, which attacks the electrophilic cationic chain end, rendering it inactive. researchgate.netcore.ac.uk A wide variety of nucleophiles can serve as terminating agents, enabling the synthesis of polymers with diverse end-group functionalities.
Common terminating agents include:
Water or Hydroxides : Using water, methanolic potassium hydroxide (B78521), or aqueous sodium carbonate results in a hydroxyl (-OH) end group. researchgate.netnih.gov
Amines : Primary and secondary amines (e.g., piperidine, morpholine, piperazine (B1678402) derivatives) are highly efficient terminators that yield amine-functionalized polymers. researchgate.netresearchgate.net
Thiols and Thiolates : These sulfur-based nucleophiles can be used to introduce thiol or thioether end groups. nih.govrsc.org
Carboxylates : Carboxylic acids or their salts can terminate the polymerization, leading to ester linkages at the chain end. researchgate.netresearchgate.net
Other Nucleophiles : Agents like sodium azide (B81097) can be used to introduce azide functionalities, which are useful for subsequent "click" chemistry reactions. researchgate.net
Table 2: Selected Terminating Agents and Resulting End-Groups
| Terminating Agent | Chemical Class | Resulting ω-End Group |
| Water (H₂O) / Potassium Hydroxide (KOH) | Hydroxide | Hydroxyl (-OH) researchgate.netnih.gov |
| Piperidine | Secondary Amine | Piperidinyl researchgate.netrsc.org |
| Dodecanethiol | Thiol | Thioether (-S-C₁₂H₂₅) rsc.org |
| Sodium Azide (NaN₃) | Azide Salt | Azide (-N₃) researchgate.net |
| Carboxylic Acids (R-COOH) | Carboxylate | Ester (-O-CO-R) researchgate.net |
The CROP of this compound exhibits characteristics of a living and controlled polymerization, provided that side reactions are minimized. core.ac.uknih.gov This "livingness" is a crucial feature, as it enables the synthesis of polymers with predetermined molecular weights, low polydispersity, and complex architectures like block copolymers. nih.govnih.gov The living nature implies that each initiator molecule starts one polymer chain, and these chains grow at a similar rate without undergoing premature termination or chain transfer. core.ac.uktu-dresden.de
A key advantage of the living CROP of this compound is the ability to precisely control the polymer's molecular weight and achieve a narrow molecular weight distribution (low polydispersity). core.ac.uktu-dresden.de
Molecular Weight Control : The number-average molecular weight (Mₙ) of the resulting polymer is directly proportional to the initial molar ratio of the monomer to the initiator ([M]/[I]), assuming complete monomer conversion. By simply adjusting this ratio, polymers of a desired chain length can be synthesized. researchgate.netnih.gov
Polydispersity Control : Polydispersity (Đ), also known as the polydispersity index (PDI), is a measure of the uniformity of chain lengths in a polymer sample. In an ideal living polymerization where initiation is fast and efficient, all polymer chains grow simultaneously, resulting in a narrow molecular weight distribution with Đ values close to 1.0. core.ac.ukvt.edu For poly(2-oxazoline)s, Đ values are typically low, often in the range of 1.1 to 1.3, indicating a well-controlled process. vt.edumdpi.com However, factors such as slow initiation relative to propagation or the presence of impurities can lead to higher Đ values. nih.govvt.edu
The choice of initiator significantly impacts the level of control. For instance, initiators like methyl triflate often yield polymers with lower polydispersity (Đ ≈ 1.10–1.15) compared to halide-based initiators, which may result in broader distributions (Đ ≈ 1.30–1.40) due to slower initiation and a greater prevalence of covalent species. vt.edu
Living/Controlled Polymerization Characteristics
Effect of Initiator Type and Concentration on Polymerization Kinetics
The cationic ring-opening polymerization (CROP) of this compound, like other 2-substituted-2-oxazolines, is significantly influenced by the choice of initiator and its concentration. The kinetics of this polymerization are dictated by the equilibrium between the covalent and the more reactive ionic propagating species. This equilibrium is, in turn, affected by the nature of the counter-ion introduced by the initiator.
Initiator Type:
The type of initiator used plays a crucial role in determining the rate of polymerization. Strong electrophilic initiators are required to start the CROP of 2-oxazolines. Commonly used initiators include alkyl halides and alkyl sulfonates such as tosylates and triflates. The reactivity of the initiator is related to the leaving group's ability; a better leaving group leads to a faster initiation and propagation.
For instance, the polymerization rate increases with the decreasing basicity of the counter-ion. This is because less basic counter-ions are less nucleophilic and have a lower tendency to form a covalent bond with the propagating oxazolinium cation. This shifts the equilibrium towards the more reactive ionic species, thus accelerating the polymerization. The order of reactivity for common counter-ions is generally observed as: Triflate > Nosylate (B8438820) > Tosylate > Iodide > Bromide.
Studies on analogous 2-alkyl-2-oxazolines have shown that initiators like methyl tosylate (MeOTs) and methyl triflate (MeOTf) are highly effective. While triflates are very reactive and lead to fast polymerization, they can also be less stable. Nosylates offer a good balance of high reactivity and stability. Alkyl halides, such as benzyl bromide, are also used and tend to have more dormant covalent active centers present during polymerization.
Initiator Concentration:
The concentration of the initiator, often expressed as the monomer-to-initiator ratio ([M]/[I]), has a direct impact on the polymerization kinetics and the resulting molecular weight of the polymer. At a constant monomer concentration, a higher initiator concentration (a lower [M]/[I] ratio) leads to a faster polymerization rate. This is because a higher concentration of initiator generates a greater number of active propagating species.
Conversely, decreasing the initiator concentration (a higher [M]/I] ratio) slows down the polymerization speed. However, for a living polymerization, the number-average molecular weight (Mn) of the resulting polymer increases linearly with an increasing [M]/[I] ratio. This relationship is a key indicator of a controlled polymerization process, allowing for the synthesis of polymers with predictable molecular weights. A higher concentration of reactive species can sometimes increase the likelihood of chain termination and other side reactions, which may compromise the "living" character of the polymerization.
Table 1: Effect of Initiator Type on Polymerization Rate of 2-Alkyl-2-Oxazolines
| Initiator Type | Counter-ion | Relative Polymerization Rate | Characteristics |
|---|---|---|---|
| Alkyl Triflate | Triflate (OTf⁻) | Very High | Highly reactive, can be unstable. |
| Alkyl Nosylate | Nosylate (ONs⁻) | High | Good balance of reactivity and stability. |
| Alkyl Tosylate | Tosylate (OTs⁻) | Moderate | Commonly used, stable, moderate reactivity. |
| Alkyl Iodide | Iodide (I⁻) | Moderate to Low | Forms a higher proportion of covalent species. |
| Alkyl Bromide | Bromide (Br⁻) | Low | Slower polymerization, more covalent species. |
Advanced Polymerization Techniques
Microwave-Assisted Polymerization
Microwave-assisted synthesis has emerged as a powerful tool for accelerating the cationic ring-opening polymerization of 2-alkyl-2-oxazolines, including this compound. This technique significantly reduces reaction times compared to conventional heating methods. The primary reason for this acceleration is the rapid and efficient heating of the polar reaction mixture, which allows for reaching high temperatures and pressures in a sealed vessel, a phenomenon known as superheating.
For the polymerization of 2-alkyl-2-oxazolines, this means that solvents like acetonitrile, which has a boiling point of 82°C at atmospheric pressure, can be heated to temperatures as high as 200°C. This substantial increase in temperature leads to a dramatic increase in the polymerization rate, by factors of up to 400. Importantly, despite the high temperatures, the living character of the polymerization is generally maintained. This is evidenced by first-order kinetics of monomer consumption and the ability to produce polymers with narrow molecular weight distributions (polydispersity index, PDI < 1.3).
Kinetic studies on various 2-alkyl-2-oxazolines under microwave irradiation have shown that the length of the alkyl side chain does not significantly influence the polymerization rate for longer chains. Therefore, the polymerization behavior of this compound can be expected to be similar to that of other long-chain 2-alkyl-2-oxazolines like 2-nonyl-2-oxazoline under these conditions. The use of microwave-assisted polymerization allows for the rapid synthesis of well-defined homopolymers and block copolymers of this compound.
Table 2: Comparison of Conventional vs. Microwave-Assisted Polymerization of 2-Alkyl-2-Oxazolines
| Parameter | Conventional Heating | Microwave-Assisted Polymerization |
|---|---|---|
| Reaction Time | Hours to days | Minutes to hours |
| Temperature | Limited by solvent boiling point at atmospheric pressure | Significantly higher due to superheating in a closed system (e.g., up to 200°C in acetonitrile) |
| Pressure | Atmospheric | Elevated |
| Polymerization Rate | Slower | Significantly faster (up to 400x) |
| Control over Polymerization | Good | Good, living character is maintained |
| Polydispersity Index (PDI) | Typically narrow (< 1.3) | Typically narrow (< 1.3) |
Homopolymerization of this compound
The homopolymerization of this compound is typically carried out via cationic ring-opening polymerization (CROP) to produce poly(this compound). This process involves the opening of the oxazoline (B21484) ring and the subsequent propagation of a polymer chain. The resulting homopolymer has a polyamide structure with undecyl side chains.
The synthesis is generally performed in a polar aprotic solvent, such as acetonitrile, and is initiated by an electrophilic compound. The living nature of the CROP of 2-oxazolines allows for the synthesis of homopolymers with controlled molecular weights and narrow molecular weight distributions. The molecular weight of the resulting poly(this compound) can be tailored by adjusting the monomer-to-initiator ratio.
The properties of poly(this compound) are largely determined by the long undecyl side chains, which impart a significant hydrophobic character to the polymer. This makes the homopolymer soluble in nonpolar organic solvents. Thermal analysis of poly(2-alkyl-2-oxazoline) homopolymers shows that the glass transition temperature (Tg) is influenced by the length of the alkyl side chain. For poly(this compound), the long, flexible undecyl chains act as internal plasticizers, resulting in a low Tg. Furthermore, the long alkyl side chains can crystallize, leading to a melting transition (Tm) in the polymer.
Copolymerization Strategies Involving this compound
Due to the living nature of its cationic ring-opening polymerization, this compound is an excellent candidate for the synthesis of various copolymer architectures. The incorporation of the undecyl side chain allows for the tuning of properties such as solubility and hydrophobicity. Copolymerization can be performed with other 2-substituted-2-oxazoline monomers to create random, gradient, or block copolymers.
For instance, copolymerizing this compound with a hydrophilic monomer like 2-ethyl-2-oxazoline (B78409) can produce amphiphilic copolymers. The distribution of the monomers along the polymer chain will depend on their relative reactivities and the polymerization method. Statistical copolymerization of monomers with different reactivities can lead to the formation of gradient copolymers in a one-step process.
Block Copolymer Synthesis
The most prominent copolymerization strategy involving this compound is the synthesis of block copolymers. This is achieved through sequential monomer addition, a technique made possible by the living character of the CROP. In this process, after the polymerization of the first monomer is complete, a second monomer is added to the reaction mixture, which then polymerizes from the active chain ends of the first block.
Di-block Copolymers:
Di-block copolymers containing a poly(this compound) block can be synthesized by initiating the polymerization of a first monomer, for example, a hydrophilic 2-alkyl-2-oxazoline, and then adding this compound to form the second block. The resulting AB di-block copolymer will have a hydrophilic and a hydrophobic segment, making it amphiphilic. An example is the synthesis of a di-block copolymer with 2-phenyl-2-oxazoline (B1210687), where the poly(this compound) block provides a nonpolar, crystallizable segment. capes.gov.br
Tri-block Copolymers:
Tri-block copolymers with ABA or ABC architectures can also be synthesized. For an ABA architecture, a bifunctional initiator can be used to simultaneously grow two A blocks, followed by the addition of the second monomer to form the central B block. Alternatively, a monofunctional initiator can be used to create an AB di-block copolymer, which then initiates the polymerization of a third monomer (or the first monomer again) to form an ABC or ABA tri-block copolymer. For instance, a tri-block copolymer of 2-phenyl-2-oxazoline and this compound has been synthesized, demonstrating the versatility of these monomers in creating complex polymer structures. capes.gov.br These tri-block copolymers can also exhibit amphiphilic properties, leading to interesting self-assembly behaviors. A three-armed star block copolymer has also been synthesized using 1,3,5-tris(bromomethyl)benzene (B90972) as an initiator. capes.gov.br
Table 3: Examples of Block Copolymer Architectures with this compound
| Copolymer Architecture | Example Monomer Combination | Synthesis Method | Key Properties |
|---|---|---|---|
| Di-block (AB) | 2-Phenyl-2-oxazoline (A) and this compound (B) | Sequential monomer addition | Amphiphilic, potential for self-assembly. capes.gov.br |
| Tri-block (ABA) | A = Poly(2-ethyl-2-oxazoline), B = Poly(this compound) | Sequential monomer addition from a monofunctional or bifunctional initiator | Thermoplastic elastomer-like properties, self-assembly into complex nanostructures. |
| Tri-block (ABC) | A = Poly(2-methyl-2-oxazoline), B = Poly(2-ethyl-2-oxazoline), C = Poly(this compound) | Sequential addition of three different monomers | Multi-responsive materials, hierarchical self-assembly. |
| Three-Armed Star Block | 2-Phenyl-2-oxazoline and this compound | Use of a trifunctional initiator like 1,3,5-tris(bromomethyl)benzene | Unique rheological and self-assembly properties. capes.gov.br |
Sequential Monomer Addition
The living nature of cationic ring-opening polymerization allows for the synthesis of well-defined block copolymers through the sequential addition of different 2-oxazoline monomers. This technique has been successfully applied to create amphiphilic block copolymers containing hydrophobic PUOX segments.
One notable approach involves the synthesis of diblock, triblock, and three-armed star-block copolymers by combining this compound (UndOx) with a less hydrophobic or aromatic monomer like 2-phenyl-2-oxazoline (PhOx). Using an initiator such as methyl nosylate for linear copolymers or a trifunctional initiator like 1,3,5-tris(bromomethyl) benzene (B151609) for star architectures, these polymerizations yield materials with predictable molecular weights and defined structures. The thermal properties of these copolymers are significantly influenced by the PUOX block, with the melting temperature (T_m) increasing with the length of the crystalline PUOX chain.
Another significant example is the creation of amphiphilic star-block copolymers using a hexafunctional metalloinitiator. In this method, this compound is sequentially polymerized with a hydrophilic monomer, such as 2-ethyl-2-oxazoline (PE
Reactivity and Post Polymerization Functionalization of Poly 2 Undecyl 2 Oxazoline and Its Copolymers
Amide Backbone Hydrolysis for Poly(ethylene imine) Derivatives
The poly(N-acyl-ethylene imine) structure of PAOx allows for the hydrolysis of the amide side chains to yield linear poly(ethylene imine) (L-PEI). This conversion is a key post-polymerization modification, as it transforms the neutral, hydrophobic character of PUndOx into a cationic, hydrophilic polymer in its protonated form. The hydrolysis can be controlled to be either partial or complete, and can be performed under both acidic and basic conditions.
The process of hydrolysis is of significant interest as it generates copolymers containing secondary amine groups in the polymer backbone, which can serve as charge carriers for applications like gene delivery or as reactive sites for further chemical modifications. However, the hydrolysis of very hydrophobic polymers like PUndOx presents unique challenges. Unlike water-soluble PAOx such as poly(2-ethyl-2-oxazoline) (PEtOx), PUndOx is not soluble in purely aqueous environments. Therefore, hydrolysis reactions for such hydrophobic polymers necessitate the use of co-solvent systems, for instance, a mixture of tetrahydrofuran (B95107) (THF) and aqueous acid, to ensure miscibility and facilitate the reaction.
Partial hydrolysis of the amide backbone is a strategic method to introduce secondary amine functionalities along the polymer chain, creating P(UndOx-co-EI) copolymers. This process allows for precise control over the number of cationic charges (upon protonation) and reactive sites on the polymer. The degree of hydrolysis is a critical parameter, as it directly influences the charge density and molecular weight of the resulting copolymer, which in turn affects its material and biological properties.
A significant advantage of PAOx chemistry is the ability to create block copolymers with distinct segments that can be selectively modified. Research has specifically investigated the selective hydrolysis of block copolymers containing 2-undecyl-2-oxazoline. For example, in diblock copolymers composed of a hydrophilic block like poly(2-ethyl-2-oxazoline) and a hydrophobic block of PUndOx, reaction conditions can be tuned to preferentially hydrolyze one block over the other.
Generally, in acidic conditions, both hydrophilic (e.g., PEtOx) and more hydrophobic (e.g., poly(2-phenyl-2-oxazoline)) side chains are readily cleaved. In contrast, basic conditions can offer higher selectivity, with some hydrophobic side chains like the phenyl group showing significant resistance to hydrolysis. This differential reactivity allows for the creation of amphiphilic block copolymers of PEI and PUndOx, which can self-assemble into complex nanostructures in solution. The ability to merge the properties of a hydrophobic PUndOx block with a cationic PEI block is of high interest for developing advanced materials for biomedical applications, including switchable nanoparticles and biosensors.
The table below summarizes typical conditions for the hydrolysis of different poly(2-oxazoline)s.
| Polymer | Hydrolysis Conditions | Solvent System | Key Findings |
|---|---|---|---|
| Poly(2-ethyl-2-oxazoline) (PEtOx) | Acidic (e.g., HCl) | Water | Well-controlled partial or full hydrolysis. |
| Poly(2-methyl-2-oxazoline) / Poly(2-phenyl-2-oxazoline) Copolymers | Acidic (HCl) or Basic (NaOH) | Water | Basic conditions offer higher selectivity for cleaving methyl groups over phenyl groups. |
| Poly(this compound) (PUndOx) / Hydrophobic PAOx | Acidic (e.g., HCl) | Co-solvent (e.g., THF/Water) | Hydrolysis is possible but proceeds at a much slower rate due to hydrophobicity and steric hindrance. |
Functionalization via Pendant 2-Oxazoline Moieties
A point of clarification is necessary regarding the structure of poly(this compound). The polymerization of 2-substituted-2-oxazolines, including this compound, proceeds via a cationic ring-opening polymerization (CROP) mechanism. In this process, the oxazoline (B21484) ring is opened, and its atoms are incorporated into the growing polymer backbone, forming a poly(N-undecanoylethylene imine) structure. Consequently, the final polymer does not possess pendant 2-oxazoline rings as side chains.
Functionalization through pendant oxazoline groups is a valid and powerful strategy for a different class of polymers, such as poly(2-isopropenyl-2-oxazoline) (PIPOx). In the case of PIPOx, polymerization occurs through the isopropenyl (vinyl) group, leaving the 2-oxazoline ring intact as a reactive pendant moiety on each repeating unit. These pendant rings are indeed susceptible to reactions with nucleophiles like thiols and carboxylic acids.
Given that the fundamental structure of poly(this compound) lacks these pendant reactive groups, the subsequent subsections (4.2.1 and 4.2.2) describing their specific reactions are not applicable to this particular polymer.
End-Group Functionalization of Poly(this compound)
The living or quasi-living nature of the cationic ring-opening polymerization of 2-oxazolines provides excellent control over the polymer architecture, including the straightforward introduction of functional groups at the beginning (α-end) and the end (ω-end) of the polymer chain. This allows for the synthesis of semi-telechelic (functionalized at one end) or telechelic (functionalized at both ends) PUndOx.
Functionalization is achieved through two primary strategies: the "initiator method" and the "terminator method".
Initiator Method (α-End Functionalization): The polymerization is started using an initiator molecule that already contains the desired functional group. A wide range of functional initiators are compatible with CROP, including alkyl halides and tosylates that bear functionalities such as alkynes, alkenes, or protected amines and hydroxyls. For example, using propargyl tosylate as an initiator would result in a PUndOx chain with an alkyne group at its α-end, ready for "click" chemistry reactions.
Terminator Method (ω-End Functionalization): The living cationic propagating chain end is quenched with a specific nucleophilic agent. This method is highly versatile, and a variety of nucleophiles can be employed to introduce different functionalities. Common terminating agents include water or hydroxides (to introduce hydroxyl groups), primary or secondary amines (to introduce amine groups), thiols, and azides.
The combination of these methods allows for the synthesis of PUndOx with a diverse range of end-group functionalities, enabling its use as a macromonomer, for surface grafting, or for conjugation to other molecules.
The following table lists representative initiators and terminating agents used in the CROP of 2-oxazolines to introduce specific end-group functionalities.
| Method | Reagent Class | Example Reagent | Introduced Functional Group |
|---|---|---|---|
| Initiator Method (α-End) | Alkyl Tosylates | Propargyl tosylate | Alkyne |
| Alkyl Halides | Allyl bromide | Alkene (Allyl) | |
| Benzyl (B1604629) Halides | 4-Vinylbenzyl chloride | Alkene (Styrene) | |
| Terminator Method (ω-End) | Hydroxides | Potassium hydroxide (B78521) (KOH) | Hydroxyl (-OH) |
| Amines | Piperidine | Piperidinyl | |
| Thiols | Sodium ethanethiolate | Thiol (-SH) / Thioether | |
| Azides | Sodium azide (B81097) (NaN₃) | Azide (-N₃) |
Telechelic and Semitelechelic Polymer Syntheses
Telechelic polymers, which possess two functional end-groups, and semitelechelic polymers, with one functional end-group, are valuable precursors for the synthesis of block copolymers, polymer networks, and other complex macromolecular architectures. The synthesis of such polymers from this compound can be readily achieved through the use of functional initiators and terminating agents in the CROP process. mdpi.com
The "initiator method" is a common strategy to produce semitelechelic poly(this compound). This involves using an initiator molecule that contains a desired functional group. A variety of initiators can be employed, with the choice depending on the desired end-group functionality. For instance, initiators bearing long-chain alkyl groups can be used to introduce hydrophobic end-groups. mdpi.com The living nature of the CROP ensures that each polymer chain will contain the functional group from the initiator at its α-terminus.
For the synthesis of telechelic poly(this compound), a bifunctional initiator can be used, which initiates polymerization in two directions, leading to a polymer with two living cationic chain ends. Subsequent termination with a functional nucleophile results in a telechelic polymer. Alternatively, a monofunctional initiator can be used, followed by termination with a nucleophile that introduces a functional group at the ω-terminus. To create a telechelic polymer with two different end groups (heterotelechelic), a functional initiator is used in combination with a different functional terminating agent.
A wide array of terminating agents can be utilized to quench the living oxazolinium cation at the end of the polymerization, thereby introducing a functional group at the ω-end of the polymer chain. The choice of terminating agent is dictated by the desired functionality. For example, termination with simple nucleophiles like water or hydroxide ions results in hydroxyl-terminated polymers. Amines, thiols, and carboxylates are also commonly used terminating agents to introduce their corresponding functionalities. vt.edu
Table 1: Examples of Initiators and Terminating Agents for Telechelic and Semitelechelic Poly(2-oxazoline) Synthesis
| End-Group Functionality | Initiator | Terminating Agent | Resulting Polymer |
| Hydroxyl | Methyl tosylate | Water/Sodium carbonate | Semitelechelic (α-methyl, ω-hydroxyl) |
| Amine | Methyl tosylate | Ammonia | Semitelechelic (α-methyl, ω-amino) |
| Carboxyl | Methyl tosylate | Carboxylate salt | Semitelechelic (α-methyl, ω-carboxyl) |
| Alkyl | Long-chain alkyl iodide | Methanolic KOH | Semitelechelic (α-alkyl, ω-hydroxyl) |
| Dihydroxyl | 1,4-Dibromobutene | Water/Sodium carbonate | Telechelic (α,ω-dihydroxyl) |
| Diamine | 1,4-Dibromobutene | Ammonia | Telechelic (α,ω-diamino) |
This table provides illustrative examples based on the synthesis of various poly(2-alkyl-2-oxazoline)s. The principles are applicable to the synthesis of telechelic and semitelechelic poly(this compound).
Click Chemistry Applications
Click chemistry, a concept introduced by K. Barry Sharpless, refers to a class of reactions that are high-yielding, wide in scope, create no byproducts (or byproducts that are easily removed), and are stereospecific. core.ac.uk These reactions are particularly well-suited for the post-polymerization functionalization of polymers like poly(this compound) due to their efficiency and orthogonality. The most prominent example of a click reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). tu-dresden.de
For poly(this compound) and its copolymers, clickable functionalities can be introduced in several ways:
Via a functional initiator: Polymerization can be initiated with a molecule containing a clickable group, such as an alkyne or an azide. This results in a semitelechelic polymer with a clickable group at the α-terminus. mdpi.com
Via a functional terminating agent: The living polymerization can be terminated with a nucleophile bearing a clickable moiety, leading to a polymer with a clickable group at the ω-terminus. core.ac.uk
Via copolymerization with a functional monomer: this compound can be copolymerized with another 2-oxazoline monomer that has a clickable side chain. This allows for the introduction of multiple clickable groups along the polymer backbone. Monomers containing alkene or alkyne functionalities are particularly useful as these groups are compatible with the CROP of 2-oxazolines. core.ac.uk
Once the clickable groups are incorporated into the poly(this compound) structure, they can be used to attach a wide variety of molecules and materials through click reactions. For example, an alkyne-functionalized polymer can be reacted with an azide-containing molecule in the presence of a copper(I) catalyst to form a stable triazole linkage. This strategy has been used to conjugate biomolecules, fluorescent dyes, and other polymers to poly(2-oxazoline)s. core.ac.uktu-dresden.de
The thiol-ene reaction is another efficient click reaction that can be employed for the functionalization of poly(this compound) copolymers that contain alkene side chains. This reaction involves the radical-mediated addition of a thiol to an alkene and proceeds with high efficiency and selectivity. core.ac.uk
The versatility of click chemistry allows for the creation of well-defined, functional materials based on poly(this compound) for a range of potential applications.
Table 2: Click Chemistry Strategies for Functionalizing Poly(this compound)
| Strategy | Clickable Monomer/Initiator/Terminator | Click Reaction | Example of Attached Molecule |
| Functional Initiator | Propargyl tosylate (alkyne) | CuAAC | Azide-functionalized dye |
| Functional Terminator | 3-Azidopropan-1-amine (azide) | CuAAC | Alkyne-functionalized drug molecule |
| Functional Comonomer | 2-(Dec-9-enyl)-2-oxazoline (alkene) | Thiol-ene | Thiol-containing peptide |
| Functional Comonomer | 2-(Pent-4-ynyl)-2-oxazoline (alkyne) | CuAAC | Azide-functionalized polyethylene (B3416737) glycol |
This table illustrates potential click chemistry applications for poly(this compound) based on established methods for other poly(2-oxazoline)s.
Advanced Materials Research Utilizing Poly 2 Undecyl 2 Oxazoline
Engineering of Amphiphilic Block Copolymers
The synthesis of amphiphilic block copolymers incorporating poly(2-undecyl-2-oxazoline) is achieved through living cationic ring-opening polymerization (CROP) of the respective 2-oxazoline monomers. This method allows for the creation of well-defined polymer architectures with controlled molecular weights and low polydispersity. The resulting block copolymers typically consist of a hydrophilic block, often poly(2-methyl-2-oxazoline) or poly(2-ethyl-2-oxazoline), and a hydrophobic block of poly(this compound). The "living" nature of the polymerization enables the sequential addition of different monomers to produce these distinct blocks. mdpi.com
These copolymers are of significant interest due to their amphiphilic nature, which drives their self-assembly into various nanostructures in aqueous solutions. The hydrophobic undecyl side chains of the poly(this compound) block form the core of these structures, while the hydrophilic blocks form a stabilizing corona that interfaces with the aqueous environment. This behavior is foundational to their application in fields such as drug delivery, where they can encapsulate hydrophobic therapeutic agents. nih.govnih.gov The versatility of the 2-oxazoline platform allows for the synthesis of a wide array of block copolymers with tunable properties, simply by varying the monomers used for the hydrophobic block. nih.gov
Self-Assembly into Supramolecular Structures
Micellar Formations (Spherical, Cylindrical)
In aqueous solutions, block copolymers with a poly(this compound) segment readily form micelles. These micelles are characterized by a core-shell structure where the hydrophobic poly(this compound) chains congregate to form the core, effectively shielded from the water by a corona of the hydrophilic block. mdpi.comnih.govtu-dresden.descilit.com The morphology of these micelles, whether spherical or cylindrical (worm-like), is largely dictated by the balance between the hydrophilic and hydrophobic block lengths. nih.gov
Spherical micelles are the most common morphology, particularly when the hydrophilic block is significantly larger than the hydrophobic block. tu-dresden.de As the relative length of the hydrophobic block increases, a transition from spherical to cylindrical micelles can be observed. nih.gov The formation of these micelles is a concentration-dependent phenomenon, occurring above a certain concentration known as the critical micelle concentration (CMC), which can be determined using techniques such as fluorescence spectroscopy with a probe like pyrene. acs.org
| Copolymer System | Micelle Morphology | Core Component | Corona Component | Key Influencing Factors |
|---|---|---|---|---|
| Poly(2-methyl-2-oxazoline)-b-poly(2-nonyl-2-oxazoline) | Spherical | Poly(2-nonyl-2-oxazoline) | Poly(2-methyl-2-oxazoline) | Relative block lengths, concentration |
| Poly(2-ethyl-2-oxazoline)-b-poly(2-propyl-2-oxazoline) | Spherical, Worm-like (Cylindrical), Vesicles | Poly(2-propyl-2-oxazoline) | Poly(2-ethyl-2-oxazoline) | Solvophobicity of the core-forming block |
Polymersomes and Pseudo-Vesicles
When the hydrophilic-to-hydrophobic block ratio is within a specific range, typically with a larger hydrophobic fraction compared to that which forms micelles, the self-assembly of poly(this compound) containing block copolymers can lead to the formation of polymersomes. nih.gov Polymersomes, or polymeric vesicles, are hollow spheres with a bilayer membrane composed of the amphiphilic block copolymers enclosing an aqueous core. nih.govencyclopedia.pub This structure is analogous to liposomes but with a membrane made of synthetic polymers, which can offer enhanced stability and tunable properties.
The formation of these vesicular structures is a complex process that can be influenced by the method of preparation, such as film rehydration or solvent switching. rsc.org The resulting polymersomes can encapsulate both hydrophilic molecules in their aqueous core and hydrophobic molecules within the polymeric membrane, making them highly versatile for various applications. nih.gov
Segmented Networks and Nanoreactors
Further organization of these block copolymers can lead to the formation of segmented polymer networks (SPNs). These are three-dimensional networks where the polymer chains are cross-linked, creating distinct hydrophilic and hydrophobic domains. tu-dortmund.deresearchgate.net The properties of these networks, such as their swelling behavior in different solvents, can be tailored by adjusting the composition and length of the polymer segments. nih.gov
These structured materials can act as nanoreactors, where the hydrophobic domains can serve as compartments for catalytic reactions or for the sequestration of specific molecules. The ability to control the size and environment of these domains makes them promising for applications in catalysis and separation technologies. researchgate.net
Influence of Alkyl Side Chain Length on Self-Assembly Morphology
The length of the alkyl side chain in the hydrophobic block of poly(2-alkyl-2-oxazoline)s plays a crucial role in determining the morphology of the self-assembled structures. nih.gov Generally, as the length of the alkyl side chain increases, the hydrophobicity of the polymer block becomes more pronounced. This increased hydrophobicity can lead to a lower critical micelle concentration and can influence the packing of the polymer chains within the core of the micelles or the membrane of polymersomes. nih.govacs.org
For instance, a longer alkyl chain like the undecyl group in poly(this compound) will create a more significant hydrophobic driving force for self-assembly compared to shorter chains like ethyl or propyl groups. This can result in more stable and well-defined nanostructures. nih.gov The increased side chain length can also affect the glass transition temperature of the polymer, which in turn influences the conditions required for self-assembly. acs.org
| Alkyl Side Chain | Resulting Polymer Property | Influence on Self-Assembly |
|---|---|---|
| Short (e.g., Methyl, Ethyl) | More hydrophilic, higher water solubility | Higher critical micelle concentration |
| Long (e.g., Nonyl, Undecyl) | More hydrophobic, lower water solubility | Lower critical micelle concentration, potential for more complex structures |
Surface Science and Coating Applications
Poly(this compound) and related poly(2-alkyl-2-oxazoline)s have garnered attention for their potential in surface science and as components of advanced coatings. When grafted onto surfaces, these polymers can modify the surface properties, such as hydrophobicity and biocompatibility. frontiersin.orgrsc.org The ability to create well-defined block copolymers allows for the design of surfaces with specific functionalities. For example, a surface can be modified with a block copolymer where one block anchors to the surface and the other, such as a hydrophilic poly(2-ethyl-2-oxazoline) block, extends into the surrounding medium, creating a brush-like layer. researchgate.net
These polymer brushes can impart non-fouling properties to surfaces, which is the ability to resist the non-specific adsorption of proteins and other biomolecules. frontiersin.orgrsc.org This is highly desirable in biomedical applications to prevent the rejection of implants and to improve the performance of biosensors. The antifouling properties of poly(2-oxazoline)s are considered comparable, and in some cases superior, to those of the widely used poly(ethylene glycol) (PEG). frontiersin.orgresearchgate.net The versatility in the side chain chemistry of poly(2-oxazoline)s, including the use of undecyl groups, allows for the fine-tuning of surface properties for specific applications. nih.govrsc.org
Low Surface Energy Coatings
Poly(this compound) is a key material in the formulation of low surface energy coatings. The incorporation of long aliphatic side chains results in hydrophobic, crystalline polymers. researchgate.net When applied as a coating, these polymers orient themselves to minimize interfacial energy with air. This orientation leads to a surface densely packed with the terminal methyl groups of the undecyl side chains. researchgate.net
Research has demonstrated that for the poly(2-(n-alkyl)-2-oxazoline) series, a significant decrease in surface energy occurs as the length of the alkyl side chain increases. researchgate.net While polymers with short side chains (methyl, ethyl) expose both the side chains and the polymer backbone, resulting in a hydrophilic surface with energy above 40 mN/m, those with longer side chains exhibit a sharp drop. researchgate.net For poly(this compound), this results in a highly hydrophobic surface with a very low surface energy, typically around 22 mN/m. researchgate.net This value is comparable to that of established low-energy surfaces like polytetrafluoroethylene (PTFE). The low surface energy is primarily attributed to the crystallization of the long alkyl side chains, which creates a well-ordered, nonpolar interface. researchgate.net
| Polymer Side Chain | Surface Energy (mN/m) | Surface Character |
| Methyl | > 40 | Hydrophilic |
| Ethyl | > 40 | Hydrophilic |
| Propyl | > 40 (unannealed), < 25 (annealed) | Hydrophilic / Hydrophobic |
| Undecyl | ~22 | Hydrophobic |
Low Adhesive Coatings
The same properties that impart low surface energy to Poly(this compound) coatings also make them effective as low-adhesive surfaces. researchgate.net The principle of "low adhesion" is intrinsically linked to low surface energy. A surface with low energy presents a non-polar, non-reactive interface to which other materials, particularly polar substances like water or biological macromolecules, have very weak van der Waals forces of attraction.
The crystalline, densely packed undecyl side chains create a uniform and chemically inert surface. This minimizes the points of contact and the strength of interaction for potential adhesives or contaminants. Consequently, materials coated with Poly(this compound) exhibit anti-fouling and easy-to-clean properties, as contaminants and adhesives are easily removed. This makes them suitable for applications where preventing adhesion is critical, such as in marine coatings, biomedical devices, and specialized industrial equipment.
Development of Hydrogels and Biofabrication Platforms
While the homopolymer of this compound is highly hydrophobic and thus unsuitable for forming hydrogels on its own, it serves as a crucial hydrophobic component in amphiphilic block copolymers for hydrogel and biofabrication applications. researchgate.netrsc.org Poly(2-alkyl-2-oxazoline)s (PAOXAs) are recognized as a versatile alternative to poly(ethylene glycol) (PEG) for creating biomaterials like hydrogels, which are water-swollen polymer networks used extensively in tissue engineering and 3D bioprinting. researchgate.netrsc.org
To create a hydrogel, the hydrophobic Poly(this compound) block is combined with a hydrophilic PAOXA block, such as Poly(2-ethyl-2-oxazoline). In an aqueous environment, these amphiphilic block copolymers self-assemble into structures like micelles or vesicles, with the hydrophobic undecyl chains forming the core and the hydrophilic chains forming the corona. mdpi.com These self-assembled structures can then be chemically or physically cross-linked to form a stable hydrogel network.
The key advantages of using PAOXA-based systems in biofabrication include:
Biocompatibility: PAOXAs exhibit excellent biocompatibility, similar to PEG. rsc.org
Chemical Versatility: The properties of the hydrogel can be precisely tuned by adjusting the lengths of the hydrophobic and hydrophilic blocks, allowing for control over mechanical strength, degradation rate, and swelling behavior. researchgate.netrsc.org
Stimuli-Responsiveness: By incorporating specific monomers, PAOXA hydrogels can be designed to respond to stimuli such as temperature or pH. helsinki.fi
For instance, a triblock copolymer consisting of a central Poly(this compound) block flanked by two hydrophilic Poly(2-ethyl-2-oxazoline) blocks can form a "flower-like" micellar hydrogel. These systems are being explored for controlled drug delivery and as scaffolds in regenerative medicine. nih.gov
Comparison with Other Polymer Platforms in Advanced Materials Design
Poly(this compound) and its copolymers offer distinct advantages when compared to other major polymer platforms used in advanced materials.
| Feature | Poly(2-oxazoline)s (PAOXAs) | Poly(ethylene glycol) (PEG) | Poly(N-isopropylacrylamide) (PNIPAM) |
| Synthesis & Functionalization | Facile synthesis with high control over architecture and end-group functionality. frontiersin.org | Synthesis of functional derivatives can be challenging and hazardous. frontiersin.org | Standard free-radical polymerization. |
| Biocompatibility | Excellent, "stealth" properties similar to PEG. sigmaaldrich.com | Gold standard for biocompatibility, but immunogenic responses have been reported. frontiersin.orgsigmaaldrich.com | Biocompatible, widely used in cell culture. |
| Stability | More stable towards oxidative degradation than PEG. frontiersin.orgnih.gov | Prone to oxidative degradation, limiting long-term applications. sigmaaldrich.com | Stable under typical physiological conditions. |
| Thermo-responsiveness | Tunable transition temperatures with minimal hysteresis by copolymerizing different monomers. sigmaaldrich.com | Generally hydrophilic; thermo-responsiveness is not an intrinsic property. | Sharp, well-defined LCST at ~32°C, but often exhibits thermal hysteresis. sigmaaldrich.com |
| Property Tuning | Highly tunable by varying the monomer side chain (e.g., undecyl for hydrophobicity, ethyl for hydrophilicity). researchgate.netnih.gov | Limited tunability of the polymer backbone itself. | Properties are less tunable compared to PAOXAs. |
2 Undecyl 2 Oxazoline As a Ligand in Catalysis
Design and Synthesis of 2-Undecyl-2-oxazoline-Containing Ligands
The design of oxazoline-containing ligands is highly modular, allowing for systematic tuning of steric and electronic properties. The synthesis of a this compound ligand would typically follow well-established procedures for 2-substituted-2-oxazolines. diva-portal.orgorganic-chemistry.org A common and efficient method involves the condensation of a chiral β-amino alcohol with a derivative of dodecanoic acid (the carboxylic acid corresponding to the undecyl group).
General synthetic routes include:
From Nitriles: The reaction of a chiral amino alcohol with dodecanenitrile, often catalyzed by a Lewis acid or under high temperatures, yields the corresponding this compound. Copper-NHC complexes have been shown to facilitate this reaction under milder conditions. organic-chemistry.org
From Carboxylic Acids/Derivatives: Condensation of a chiral amino alcohol with dodecanoic acid or its derivatives (like esters or acid chlorides) followed by cyclization is a primary route. This two-step process often involves the formation of an N-(2-hydroxyethyl)amide intermediate, which is then cyclized to the oxazoline (B21484) ring. diva-portal.org
From Aldehydes: Aromatic and aliphatic aldehydes can be converted to 2-substituted-2-oxazolines by reacting them with 2-aminoethanol in the presence of reagents like 1,3-diiodo-5,5-dimethylhydantoin. organic-chemistry.org
These synthetic strategies allow for the incorporation of the this compound moiety into various ligand backbones, creating monodentate, bidentate (e.g., bis(oxazolines), BOX), or tridentate (e.g., pyridyl-bis(oxazolines), PyBOX) ligands tailored for specific catalytic applications. nih.govnih.govrsc.orgsemanticscholar.org The undecyl group's primary role in the design is to introduce lipophilic character, potentially enhancing solubility in nonpolar organic solvents, and to exert specific steric effects within the catalyst's coordination sphere.
Application in Asymmetric Catalysis
Metal complexes derived from chiral oxazoline ligands are powerful catalysts for a multitude of asymmetric transformations. nih.govrameshrasappan.comacs.org The success of these ligands stems from their ability to form rigid, well-defined chiral environments around a metal center, thereby enabling high levels of stereocontrol. While specific data for the 2-undecyl derivative is not prevalent, the extensive research on analogues with other alkyl (e.g., isopropyl, tert-butyl) and aryl substituents provides a clear indication of its potential applications. nih.govrsc.org These catalysts have been successfully employed in reactions such as Diels-Alder and Aldol reactions, cyclopropanation, aziridination, allylic alkylations, and hydrogenations. rameshrasappan.comrsc.org
The utility of oxazoline ligands is demonstrated across a broad spectrum of enantioselective reactions. The specific transformation and its efficiency are often dependent on the choice of metal, the ligand backbone (e.g., PHOX, BOX, PyBOX), and the substituents on the oxazoline ring. nih.govrsc.orgacs.org
Key Enantioselective Reactions:
Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA): Phosphinooxazoline (PHOX) ligands are particularly effective in Pd-catalyzed reactions. For instance, the decarboxylative AAA to generate products with quaternary stereocenters often proceeds with high yield and enantioselectivity. nih.gov
Copper-Catalyzed Cyclopropanation: C₂-symmetric bis(oxazoline) (BOX) ligands complexed with copper(I) are classic catalysts for the asymmetric cyclopropanation of alkenes with diazoacetates, delivering cyclopropanes with excellent enantiomeric excess (ee). rameshrasappan.comacs.org
Iron- and Copper-Catalyzed Diels-Alder Reactions: Lewis acidic metal-BOX complexes catalyze the enantioselective Diels-Alder reaction between dienes and dienophiles, providing access to chiral cyclohexene (B86901) derivatives. rsc.orgacs.org
Asymmetric Henry Reaction: Copper-bis(oxazoline) complexes have been shown to be effective catalysts for the asymmetric Henry reaction, yielding chiral nitroaldols. researchgate.net
Asymmetric Hydrogenation: Ruthenium(II)-NHC catalysts have been used for the asymmetric hydrogenation of 2-oxazolones to produce optically active 4-substituted 2-oxazolidinones with excellent enantioselectivities. rsc.org
The following table presents representative data for transformations mediated by metal-oxazoline complexes, illustrating their general effectiveness.
| Reaction | Catalyst/Ligand | Substrate | Yield (%) | ee (%) |
| Asymmetric Allylic Amination | Pd / (S)-tBu-PHOX | Allylic Carbonate | 89 | 92 |
| Diels-Alder Cycloaddition | Fe(III)-BOX complex | Cyclopentadiene & Acrylimide | >95 | 98 |
| Aziridination | Cu(I)-bis(oxazoline) | Styrene & N-tosyliminophenyliodinane | High | >90 |
Data compiled from representative examples in the literature to illustrate the general efficacy of the oxazoline ligand class. nih.govrameshrasappan.comacs.org
The coordination of oxazoline ligands to metal centers is fundamental to their function in catalysis. rameshrasappan.com Typically, the nitrogen atom of the oxazoline ring acts as a Lewis basic donor site. In multidentate ligands like bis(oxazolines) (BOX) or pyridyl-bis(oxazolines) (PyBOX), the ligand chelates the metal ion, forming stable five- or six-membered rings. rameshrasappan.comresearchgate.net This chelation creates a rigid C₂-symmetric or pincer-type chiral environment around the metal. acs.orgrsc.org The metal-to-ligand ratio in the active catalytic species is generally 1:1, leaving coordination sites on the metal available for substrate binding. rameshrasappan.com
The denticity of the ligand—the number of donor atoms that bind to the metal—is a critical design element. nih.gov
Monodentate oxazolines are less common but can be effective in specific applications.
Bidentate ligands , such as BOX and PHOX, are the most widely used. nih.govacs.org Their C₂-symmetry simplifies the number of possible transition states, often leading to higher enantioselectivity. acs.org The chelation restricts the ligand's conformational freedom, creating well-defined chiral pockets that effectively discriminate between the enantiotopic faces of the incoming substrate. rameshrasappan.com
Tridentate ligands , like PyBOX, offer a different coordination geometry (typically meridional) which can be advantageous in certain reactions by creating a distinct steric and electronic environment at the metal center. rsc.orgrsc.org
The chirality arises from the stereocenters on the oxazoline ring, which are derived from the starting chiral amino alcohol. researchgate.net The substituents at these positions (e.g., isopropyl, phenyl, or in this case, the undecyl group at the 2-position) project into the space around the metal's active site. They control the enantioselectivity by sterically blocking one of the two possible pathways for substrate approach, forcing the reaction to proceed via a lower-energy transition state that leads to one specific enantiomer of the product. rameshrasappan.com
The precise structure and coordination geometry of metal-oxazoline complexes are elucidated using a combination of analytical techniques.
NMR Spectroscopy: Nuclear Magnetic Resonance (¹H, ¹³C, ³¹P NMR) is used to characterize the complex's structure in solution and to confirm ligand binding to the metal. nih.govrsc.org
Other Techniques: UV-Vis and Infrared (IR) spectroscopy, as well as mass spectrometry (MS), are also employed to confirm the formation and purity of the metal-ligand complexes. nih.govresearchgate.net
For example, the characterization of nickel(II) complexes with 2-acylmethyl-2-oxazolines revealed a distorted seesaw-shaped geometry around the metal center through X-ray analysis. researchgate.net
A sophisticated application of oxazoline ligands is in the field of photoswitchable catalysis, where the catalytic activity or selectivity of a complex is controlled by light. rsc.orgrsc.orgresearchgate.net This is achieved by incorporating a photoresponsive unit, such as an azobenzene (B91143) or diazocine group, into the ligand backbone. rsc.orgsemanticscholar.org
In one study, an azopyridine-based chiral oxazoline ligand was synthesized. rsc.orgrsc.org This ligand coordinates to a rare-earth metal (e.g., Lanthanum). The azopyridine unit can undergo reversible E/Z photoisomerization upon irradiation with UV or visible light. This isomerization alters the ligand's coordination mode, switching between a tridentate (E-isomer) and a bidentate (Z-isomer) binding fashion. rsc.orgrsc.org
This change in coordination directly impacts the catalytic performance. In an enantioselective cyclic aminal synthesis, the catalyst's enantioselectivity could be modulated by light. The catalyst with the E-isomer ligand (tridentate coordination) provided a higher enantiomeric excess compared to the catalyst under UV irradiation, which favors the Z-isomer and a bidentate coordination mode. rsc.org This demonstrates that light can be used as a non-invasive external stimulus to reversibly tune the stereochemical outcome of a reaction catalyzed by a single oxazoline-based catalyst. rsc.orgrsc.org
Computational Chemistry and Mechanistic Insights for 2 Oxazoline Systems
Quantum Chemical Calculations of Oxazoline (B21484) Ring Conformations
The conformation of the 2-oxazoline ring is a critical factor that influences its reactivity and polymerization behavior. Quantum chemical calculations have been employed to investigate the geometry of the 2-oxazoline ring, revealing a complex energetic landscape.
Studies on the parent 2-oxazoline molecule have shown that the ring can exist in either a planar or a non-planar (puckered) conformation. The energy barrier between these conformations is very small, making it a challenging system for computational methods to accurately predict the ground state geometry. For instance, some computational methods like HF/cc-pVQZ, M06-2X/cc-pVQZ, and B3LYP/cc-pVQZ predict a planar structure for 2-oxazoline, while others, such as MP2, suggest a non-planar ground state. comporgchem.com Experimental evidence from microwave spectroscopy indicates that the 2-oxazoline ring is indeed puckered in its ground state, with a low barrier to inversion through a planar transition state. comporgchem.com
The presence of a substituent at the 2-position, such as the undecyl group in 2-Undecyl-2-oxazoline, is expected to influence the ring's conformational preference. However, specific quantum chemical calculations on the conformation of this compound are not extensively reported in the literature. It is reasonable to infer that the bulky undecyl group may introduce steric interactions that further favor a non-planar conformation to minimize steric strain.
Quantum chemical calculations have also shed light on the electronic structure of the 2-oxazoline ring. The π-electron delocalization along the N–C–O segment of the ring is a significant feature. semanticscholar.org This delocalization results in bond lengths that are intermediate between single and double bonds and leads to a distribution of partial charges on the nitrogen and oxygen atoms. semanticscholar.org This electronic characteristic is crucial for the initiation of cationic ring-opening polymerization, as it influences the site of electrophilic attack.
Table 1: Comparison of Computational Methods for Predicting 2-Oxazoline Ring Conformation
| Computational Method | Basis Set | Predicted Geometry | Inversion Barrier (J mol⁻¹) |
|---|---|---|---|
| HF | cc-pVQZ | Planar | - |
| M06-2X | cc-pVQZ | Planar | - |
| B3LYP | cc-pVQZ | Planar | - |
| CCSD | cc-pVTZ/cc-pVQZ | Planar | - |
| CCSD(T) | cc-pVTZ/cc-pVQZ | Planar | - |
| CCSD(T)-F12 | cc-pVTZ | Non-planar | 5.5 |
| MP2 | cc-pV5Z | Non-planar | 61 |
| Experimental | - | Puckered | 49 ± 8 |
Theoretical Studies on Polymerization Reaction Mechanisms
The cationic ring-opening polymerization (CROP) is the most common method for synthesizing poly(2-oxazoline)s. nih.gov Theoretical studies have been instrumental in elucidating the mechanism of this polymerization process. The CROP of 2-oxazolines generally proceeds through three main steps: initiation, propagation, and termination. researchgate.net
Initiation: The polymerization is initiated by an electrophilic species that attacks the nitrogen atom of the 2-oxazoline ring. researchgate.net Quantum chemical calculations have shown that despite the higher electronegativity of the oxygen atom, the delocalization of π-electrons in the N-C-O segment results in comparable partial charges on both nitrogen and oxygen, making the nitrogen atom susceptible to electrophilic attack. semanticscholar.org
Propagation: The propagation step involves the nucleophilic attack of a monomer on the growing polymer chain end, which can be either an ionic or a covalent species, depending on the initiator and reaction conditions. researchgate.net Density Functional Theory (DFT) calculations and ab initio molecular dynamics simulations have been used to study the factors affecting the propagation rate constants. acs.org These studies have revealed that both electronic and steric effects of the substituent at the 2-position play a crucial role. acs.orgresearchgate.net For this compound, the long alkyl chain would exert a significant steric hindrance, which is expected to influence the polymerization kinetics.
Termination: Termination of the polymerization can occur through various pathways, including reaction with a terminating agent or chain transfer reactions.
Theoretical studies have also explored the living nature of the CROP of 2-oxazolines, which allows for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions. mdpi.com
Modeling of Structure-Property Relationships in Poly(this compound)
Modeling the relationship between the structure of a polymer and its properties is essential for designing materials with specific functionalities. For poly(2-oxazoline)s, the properties are highly tunable by varying the substituent at the 2-position of the oxazoline ring. acs.orgmdpi.com
In the case of poly(this compound), the long, hydrophobic undecyl side chain is the primary determinant of its properties. Based on general structure-property relationships established for poly(2-alkyl-2-oxazoline)s, the following can be inferred for poly(this compound):
Solubility: Due to the long undecyl chain, poly(this compound) is expected to be a highly hydrophobic polymer. It will be insoluble in water and soluble in nonpolar organic solvents. This contrasts with poly(2-oxazoline)s with short alkyl side chains (e.g., methyl or ethyl), which are water-soluble. mdpi.com
Thermal Properties: The long alkyl side chains will influence the polymer's thermal properties, such as its glass transition temperature (Tg). Generally, longer alkyl side chains in poly(2-alkyl-2-oxazoline)s lead to lower Tg values due to increased chain flexibility.
Amphiphilicity and Self-Assembly: While the homopolymer is hydrophobic, block copolymers containing a poly(this compound) segment and a hydrophilic poly(2-oxazoline) segment would be amphiphilic. These amphiphilic block copolymers can self-assemble in aqueous solutions to form various nanostructures, such as micelles and vesicles. mdpi.com
Biomedical Applications: The biocompatibility of poly(2-oxazoline)s has led to their investigation for various biomedical applications. nih.gov The hydrophobic nature of poly(this compound) could be exploited in applications such as drug delivery systems for hydrophobic drugs, where it can form the core of micelles. researchgate.net
Quantitative Structure-Property Relationship (QSPR) models, which use computational descriptors to predict polymer properties, could be developed for poly(2-alkyl-2-oxazoline)s to more precisely predict the properties of poly(this compound).
Table 2: Predicted Properties of Poly(this compound) Based on Structure-Property Relationships of Poly(2-alkyl-2-oxazoline)s
| Property | Predicted Characteristic for Poly(this compound) | Rationale |
|---|---|---|
| Water Solubility | Insoluble | Long hydrophobic undecyl side chain. |
| Organic Solvent Solubility | Soluble in nonpolar solvents | Hydrophobic nature of the polymer. |
| Glass Transition Temperature (Tg) | Relatively low | Increased chain flexibility due to long alkyl side chains. |
| Amphiphilicity (in block copolymers) | Forms the hydrophobic block | The undecyl group provides a large hydrophobic domain. |
| Potential Applications | Hydrophobic drug delivery, surface modification | Based on its hydrophobicity and the biocompatibility of the poly(2-oxazoline) backbone. |
Analytical Techniques for the Characterization of 2 Undecyl 2 Oxazoline and Its Polymers
Spectroscopic Methods
Spectroscopic methods are essential for elucidating the molecular structure of 2-undecyl-2-oxazoline and confirming the successful polymerization into poly(this compound).
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural verification of 2-oxazoline monomers and their polymers. researchgate.net It provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule.
In the analysis of poly(2-oxazoline)s, ¹H NMR is used to monitor the polymerization process by observing the disappearance of monomer signals and the appearance of polymer signals. acs.org For poly(this compound), the ¹H NMR spectrum shows characteristic signals for the polymer backbone methylene (B1212753) protons, typically appearing around 3.4-3.5 ppm. db-thueringen.de The signals corresponding to the protons of the undecyl side chain are also clearly identifiable. The degree of polymerization can be determined by comparing the signal integrals of the polymer backbone protons with those of the initiator fragment or end-groups. researchgate.net
¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. The spectrum of poly(this compound) would show distinct signals for the carbonyl carbon of the amide group in the backbone, the methylene carbons of the backbone, and the various carbons of the undecyl side chain.
| Assignment | Typical Chemical Shift (δ, ppm) |
|---|---|
| Backbone Methylene Protons (-N-CH₂-CH₂-) | ~3.45 |
| Side-Chain Methylene Protons (α to C=O) | ~2.2-2.4 |
| Side-Chain Methylene Protons (-(CH₂)ₙ-) | ~1.2-1.6 |
| Side-Chain Terminal Methyl Protons (-CH₃) | ~0.88 |
| Assignment | Typical Chemical Shift (δ, ppm) |
|---|---|
| Backbone Carbonyl Carbon (-C=O) | ~173-175 |
| Backbone Methylene Carbons (-N-CH₂-CH₂-) | ~45-47 |
| Side-Chain Methylene Carbons (α to C=O) | ~30-33 |
| Side-Chain Methylene Carbons (-(CH₂)ₙ-) | ~22-30 |
| Side-Chain Terminal Methyl Carbon (-CH₃) | ~14 |
Fourier-Transform Infrared (FTIR) Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is used to identify functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound and its polymer, FTIR is particularly useful for confirming the ring-opening polymerization. The spectrum of the monomer is characterized by a strong absorption band corresponding to the C=N stretching vibration of the oxazoline (B21484) ring. Upon polymerization, this band disappears, and a new strong band emerges, which is characteristic of the amide I band (C=O stretching) in the resulting polyamide backbone. tu-dresden.de This transformation provides clear evidence of successful polymerization. researchgate.net
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Compound Type |
|---|---|---|---|
| C=N | Stretching | ~1630-1680 | 2-Oxazoline Monomer |
| C=O | Amide I Stretching | ~1620-1650 | Poly(2-oxazoline) Polymer |
| C-H | Stretching (Alkyl) | ~2850-2960 | Monomer & Polymer |
Chromatographic Techniques
Chromatographic techniques are employed to separate components of a mixture, making them indispensable for analyzing the molecular weight and purity of polymers.
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary method for determining the molecular weight and molecular weight distribution (polydispersity index, PDI) of polymers. researchgate.net The technique separates molecules based on their hydrodynamic volume in solution. Larger polymer chains elute from the chromatography column faster than smaller chains.
For poly(this compound) synthesized via living cationic ring-opening polymerization, GPC/SEC is used to confirm the controlled nature of the reaction. A narrow and symmetrical chromatogram indicates a low PDI, typically below 1.3, which is a hallmark of a well-controlled polymerization. vt.edu The technique allows for the determination of the number-average molecular weight (Mₙ) and weight-average molecular weight (Mₙ), from which the PDI (Mₙ/Mₙ) is calculated. vt.edu
Liquid Chromatography at Critical Conditions (LCCC)
Liquid Chromatography at Critical Conditions (LCCC) is an advanced liquid chromatography technique used for the characterization of functional polymers and block copolymers. Unlike GPC/SEC which separates by size, LCCC separates polymers based on their chemical composition and functionality, particularly the end-groups. researchgate.net
At the "critical point," the separation is independent of the polymer chain length, allowing for the isolation of molecules based on differences in their terminal functionalities. researchgate.net This method is highly effective for analyzing the purity of block copolymers, such as those containing a poly(this compound) block, by separating the desired block copolymer from any unreacted homopolymer starting material. researchgate.net The successful application of LCCC has been demonstrated for poly(2-ethyl-2-oxazoline), and the principles are directly applicable to other poly(2-alkyl-2-oxazoline)s. researchgate.net
Microscopy Techniques
Microscopy techniques are essential for the direct visualization of the morphology and structure of polymeric materials. For poly(this compound), these methods provide critical insights into the nanoscale organization of its self-assembled structures, such as micelles, vesicles, or nanoemulsions.
Transmission Electron Microscopy (TEM)
Transmission Electron Microscopy (TEM) is a powerful technique for imaging the morphology of self-assembled structures of amphiphilic block copolymers containing poly(this compound). Given the long, hydrophobic undecyl side chain, these polymers readily form structures like micelles or polymersomes in aqueous solutions. TEM allows for the direct visualization of these nanostructures, providing information on their shape, size, and internal structure.
In a typical application, a dilute solution of the polymer is prepared and deposited onto a TEM grid. To enhance contrast, especially for soft materials like polymers, staining agents may be used, or cryogenic TEM (cryo-TEM) can be employed. Cryo-TEM is particularly advantageous as it involves flash-freezing the sample in its native, hydrated state, which preserves the delicate morphology of the self-assembled structures without the artifacts that can be introduced by dehydration or staining. db-thueringen.de
For instance, studies on analogous amphiphilic poly(2-oxazoline) block copolymers have successfully used TEM to confirm the formation of vesicular structures known as polymersomes. researchgate.net The analysis of TEM images can yield precise measurements of vesicle diameters and membrane thicknesses. researchgate.net For poly(this compound) systems, TEM would be instrumental in confirming the formation of spherical micelles or other morphologies and in determining their size distribution. researchgate.net Low-dose high-resolution TEM (LD-HRTEM) can even reveal information about the molecular packing and crystalline domains within the polymer structures by imaging characteristic lattice fringes. fraunhofer.de
Table 1: Representative TEM Findings for Poly(2-oxazoline) Based Nanostructures
| Polymer System | Technique | Observed Morphology | Size Range (Diameter) | Source |
|---|---|---|---|---|
| Poly(2-methyloxazoline)–poly(dimethylsiloxane)–poly(2-methyloxazoline) | TEM | Polymersomes (Vesicles) | 38 - 54 nm | researchgate.net |
Atomic Force Microscopy (AFM)
Atomic Force Microscopy (AFM) is a high-resolution surface imaging technique used to characterize the topography and mechanical properties of polymer films and surface-deposited nanostructures. mdpi.com For poly(this compound) and its copolymers, AFM provides nanoscale information about materials adsorbed onto a substrate. nih.gov
In imaging mode, a sharp tip attached to a flexible cantilever scans the surface of a sample. mdpi.com Tip-sample interactions cause the cantilever to deflect, and this deflection is monitored by a laser to construct a three-dimensional topographic map of the surface. mdpi.com This is particularly useful for visualizing individual micelles or polymer networks deposited on a substrate from a solution. nih.gov The technique can be performed in various environments, including ambient air or liquid, allowing for the study of materials under different conditions. mdpi.com
Beyond imaging, AFM can operate in a force spectroscopy mode to probe mechanical properties like elasticity and adhesion at the nanoscale. mdpi.com By pressing the tip into the sample and then retracting it, a force-distance curve is generated. Analysis of this curve can yield the material's Young's modulus. mdpi.com This is valuable for assessing the properties of hydrogels or polymer networks incorporating poly(this compound). nih.gov
Table 2: AFM Imaging Parameters for Poly(2-oxazoline) Networks
| Parameter | Value/Setting | Purpose | Source |
|---|---|---|---|
| Scan Rate | 1 Hz | Controls imaging speed to ensure accurate surface tracking. | nih.gov |
| Imaging Modes | Height and Phase | Height mode provides topographical data; Phase mode is sensitive to variations in material properties like adhesion and stiffness. | nih.gov |
| Tip Radius | < 10 nm | A sharp tip provides high-resolution imaging. | nih.gov |
Scattering Methods
Scattering methods are non-invasive techniques that provide information about the size, shape, and arrangement of particles and molecular structures in a sample by analyzing how they scatter radiation (light or X-rays).
Dynamic Light Scattering (DLS)
Dynamic Light Scattering (DLS) is a standard technique for determining the size distribution of nanoparticles and macromolecules in solution. It is particularly well-suited for characterizing the self-assembled micelles or aggregates formed by amphiphilic poly(this compound) copolymers in aqueous media. nih.gov
DLS measures the time-dependent fluctuations in the intensity of scattered light that arise from the Brownian motion of particles in suspension. Smaller particles move more rapidly, causing faster fluctuations, while larger particles move more slowly, leading to slower fluctuations. By analyzing these fluctuations with an autocorrelator, the diffusion coefficient of the particles can be determined. The hydrodynamic radius (Rh) of the particles is then calculated using the Stokes-Einstein equation.
The primary outputs of a DLS measurement are the Z-average hydrodynamic diameter, which is an intensity-weighted average size, and the Polydispersity Index (PDI), a measure of the broadness of the size distribution. A PDI value below 0.2 is typically indicative of a monodisperse or narrowly distributed sample. db-thueringen.de DLS is frequently used to confirm the formation of stable nanoparticles and to assess their size and uniformity. db-thueringen.deescholarship.org
Table 3: DLS Data for Self-Assembled Poly(2-oxazoline) Systems
| Polymer System | Z-Average Diameter (nm) | PDI | Application | Source |
|---|---|---|---|---|
| Poly(2-oxazoline) stabilized nanoemulsions | 100 - 200 | < 0.2 | Drug delivery particle characterization | db-thueringen.de |
Small-Angle X-ray Scattering (SAXS) / Wide-Angle X-ray Scattering (WAXS)
Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Scattering (WAXS) are powerful techniques that provide structural information about materials over different length scales. nih.gov
SAXS probes structures on the scale of approximately 1 to 200 nm by measuring the elastic scattering of X-rays at very small angles (typically < 5°). nih.govmalvernpanalytical.com This makes it ideal for analyzing the size, shape, and internal structure of the micelles and other nanostructures formed by poly(this compound) in solution. By fitting the scattering data to theoretical models, one can determine parameters such as the radius of gyration (Rg) of the entire particle, the core and corona dimensions of a micelle, and inter-particle interactions. nih.gov
WAXS , also known as Wide-Angle X-ray Diffraction (WAXD), analyzes X-rays scattered at wider angles (> 5°). nih.govwikipedia.org This technique probes structures at the atomic and molecular level (sub-nanometer) and is primarily used to investigate crystalline and semi-crystalline materials. diamond.ac.ukmeasurlabs.com The long undecyl side chains of poly(this compound) may induce crystallization. WAXS can be used to determine the degree of crystallinity, identify the crystalline lattice structure, and measure characteristic d-spacings (distances between crystallographic planes). wikipedia.orgmdpi.com For some poly(2-oxazoline)s, WAXS has been used in conjunction with SAXS to quantify the degree of crystallinity, which was found to be around 12% for poly(2-methyl-2-oxazoline) when cast from solution. mdpi.com
Table 4: Information Provided by SAXS and WAXS for Polymers
| Technique | Probed Length Scale | Key Information Obtained | Source |
|---|---|---|---|
| SAXS | 1 - 200 nm | Particle size and shape, radius of gyration, micelle structure (core/corona), specific surface area. | nih.govmalvernpanalytical.com |
| WAXS | < 1 nm (atomic) | Degree of crystallinity, interatomic spacings, lattice type and dimensions. | wikipedia.orgmeasurlabs.commdpi.com |
Mass Spectrometry (MS) Applications
Mass Spectrometry (MS) is an indispensable analytical tool for the characterization of both the 2-oxazoline monomer and its resulting polymers. It provides precise information on molecular weight, chemical structure, and end-group fidelity.
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polymers, as it allows large macromolecules to be ionized with little to no fragmentation. agsanalitica.com When coupled with a high-resolution mass analyzer like a Quadrupole Time-of-Flight (Q-TOF), ESI-MS can provide highly accurate mass measurements, enabling the confirmation of the polymer's chemical composition. agsanalitica.com The resulting mass spectrum of a polymer typically shows a distribution of peaks, where the mass difference between adjacent peaks corresponds to the mass of the monomer repeating unit (for this compound, this would be 225.37 g/mol ).
Tandem mass spectrometry (MS/MS) provides further structural detail through collision-induced dissociation (CID). In an MS/MS experiment, a specific parent ion from the initial mass spectrum is selected, fragmented, and the resulting product ions are analyzed. The fragmentation patterns are characteristic of the polymer's structure and can be used to verify the backbone structure, side chains, and end groups. agsanalitica.comnih.gov Studies on various poly(2-oxazoline)s have identified common fragmentation pathways, such as the elimination of small molecules or side-group specific cleavages, which are crucial for detailed structural elucidation. agsanalitica.com For the monomer itself, ESI-MS/MS can help identify characteristic product ions that can be used to monitor chemical reactions. nih.gov
Table 5: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Poly(this compound) |
| Poly(2-oxazoline) |
| Poly(2-methyloxazoline) |
| Poly(2-ethyl-2-oxazoline) |
| Poly(2-n-propyl-2-oxazoline) |
| Poly(2-sec-butyl-2-oxazoline) |
| Poly(2-isopropyl-2-oxazoline) |
| Poly(2-methyl-2-oxazoline) |
| Poly(dimethylsiloxane) |
| Metoprolol Tartrate |
| 2-hydroxyethyl methacrylate |
| 2-hydroxypropyl acrylate |
| methyl methacrylate |
| Acetonitrile |
| Propionitrile |
| Ammonia |
| Citric acid |
| Benzyl (B1604629) chloride |
MALDI-TOF MS
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a highly effective technique for determining the molecular weight distribution and analyzing the end-groups of synthetic polymers. nih.govweebly.com In MALDI-TOF MS, the polymer sample is co-crystallized with a matrix compound, and a laser is used to desorb and ionize the polymer molecules with minimal fragmentation. nih.gov This allows for the accurate determination of the mass of individual polymer chains (n-mers). nih.gov
For poly(2-oxazoline)s, MALDI-TOF MS analysis reveals a series of peaks, where the mass difference between adjacent peaks corresponds to the mass of the monomer repeating unit. nih.govmdpi.com This enables the confirmation of the polymer's chemical structure and the calculation of its number-average molecular weight (Mn) and polydispersity index (PDI). nih.gov Furthermore, the absolute mass of the peaks provides direct information about the mass of the initiator and terminator fragments, thus confirming the end-group fidelity of the polymerization process. nih.gov
Studies on various poly(2-alkyl-2-oxazoline)s have demonstrated the utility of MALDI-TOF MS in verifying successful polymerization and functionalization. researchgate.netresearchgate.net For instance, the analysis of poly(2-ethyl-2-oxazoline) initiated with methyl triflate shows distinct distributions corresponding to the expected polymer chains, allowing for detailed end-group analysis. researchgate.net
Collision-Induced Dissociation (CID) can be coupled with MALDI-TOF MS (MALDI-TOF/TOF) to induce fragmentation of selected parent ions. nih.gov This provides detailed structural information and helps to elucidate the fragmentation pathways of the polymer backbone. Common fragmentation routes for poly(2-oxazoline)s include the elimination of small molecules. nih.gov
| Feature | Description | Application to Poly(this compound) |
| Ionization Method | Soft ionization using a laser and a matrix (e.g., 2,5-dihydroxybenzoic acid (DHB), HABA). nih.govmdpi.com | Allows for the analysis of intact polymer chains with minimal fragmentation. |
| Primary Data | Series of peaks representing individual polymer chains (oligomers). | The mass difference between peaks would correspond to the mass of the this compound monomer (225.37 g/mol ). |
| Key Information Obtained | Molecular Weight (Mn, Mw), Polydispersity Index (PDI), End-Group Verification. nih.gov | Confirms the successful polymerization and the structure of the initiator and terminator groups. |
| Tandem MS (TOF/TOF) | Enables fragmentation studies on selected polymer ions. nih.gov | Provides detailed structural confirmation of the polymer backbone and side chains. |
ESI-Q-TOF Tandem Mass Spectrometry
Electrospray Ionization Quadrupole Time-of-Flight (ESI-Q-TOF) mass spectrometry is another powerful technique for the in-depth structural characterization of poly(2-oxazoline)s. agsanalitica.comselectscience.net ESI is a soft ionization method that typically produces multiply charged ions of macromolecules with little to no fragmentation, which is particularly useful for high molecular weight polymers. agsanalitica.com When coupled with a high-resolution mass analyzer like a Q-TOF, it allows for highly accurate mass measurements, often in the ppm range. agsanalitica.com
Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID), are instrumental in elucidating the fragmentation mechanisms of these polymers. agsanalitica.comresearchgate.net For poly(2-oxazoline)s with various side groups, several distinct fragmentation pathways have been identified. agsanalitica.comresearchgate.net
One common fragmentation route is the McLafferty rearrangement , which involves a β-cleavage accompanied by the transfer of a γ-hydrogen atom. agsanalitica.comfrontiersin.org This mechanism results in a scission of the polymer chain with the formation of a double bond end group. agsanalitica.com Other observed fragmentation mechanisms include the elimination of small neutral molecules like ethene and 1,4-hydrogen elimination. agsanalitica.comselectscience.net The specific fragmentation patterns can be influenced by the chemical structure of the side groups and the end-groups of the polymer chain. agsanalitica.comresearchgate.net
Studies on poly(2-oxazoline)s with different alkyl side chains have shown that ESI-Q-TOF MS/MS is highly effective for detailed structural analysis. researchgate.netresearchgate.net For example, the analysis of poly(2-(1-ethylpentyl)-2-oxazoline) revealed fragmentation series corresponding to specific elimination pathways. researchgate.net By analyzing the masses of the fragment ions, the sequence and structure of the polymer can be confirmed. researchgate.net The energy-dependent CID experiments can also be used to differentiate polymers with different end-groups. researchgate.net
| Parameter | Description | Relevance for Poly(this compound) |
| Ionization | Electrospray Ionization (ESI), produces multiply charged ions. agsanalitica.com | Suitable for analyzing high molecular weight polymers with high accuracy. |
| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF), provides high mass accuracy. agsanalitica.com | Enables precise determination of the chemical composition of the polymer and its fragments. |
| MS/MS Experiment | Collision-Induced Dissociation (CID) of selected parent ions. agsanalitica.com | Induces fragmentation to provide detailed structural information. |
| Fragmentation Mechanisms | McLafferty rearrangement, ethene elimination, 1,4-hydrogen elimination, side-group elimination. agsanalitica.comresearchgate.netselectscience.net | The long undecyl side chain would likely influence the prevalence of certain pathways, such as McLafferty rearrangement. |
The application of these analytical techniques provides a comprehensive understanding of the structure of this compound polymers, ensuring their successful synthesis and characterization for various applications.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Undecyl-2-oxazoline, and how do reaction conditions influence yield and purity?
- Methodological Answer : this compound is typically synthesized via cationic ring-opening polymerization (CROP) or nucleophilic substitution of oxazoline precursors. Key parameters include temperature (80–140°C), solvent choice (e.g., acetonitrile for high polarity), and initiator type (e.g., methyl triflate). Purification often involves column chromatography or recrystallization, with yields optimized by controlling monomer-to-initiator ratios .
- Key Characterization : Monitor reaction progress via <sup>1</sup>H NMR for oxazoline ring-opening (disappearance of δ = 4.2–4.5 ppm methylene signals) and confirm purity via elemental analysis (C, H, N within ±0.3% of theoretical values) .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR : <sup>13</sup>C NMR confirms the oxazoline ring structure (C=O at ~165 ppm, C-N at ~75 ppm).
- HPLC/GC : Use C18 columns (HPLC) with UV detection at 210–230 nm or GC with FID for purity assessment (>95% by area normalization).
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (theoretical [M+H]<sup>+</sup> = 254.3 g/mol) .
Q. How can researchers assess the stability of this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated degradation studies:
- Thermal Stability : Heat samples at 40–60°C for 1–4 weeks; monitor decomposition via TGA (weight loss >5% indicates instability).
- Hydrolytic Stability : Expose to pH 3–10 buffers; track oxazoline ring hydrolysis via IR (loss of C=N stretch at ~1650 cm<sup>−1</sup>) .
Advanced Research Questions
Q. How do polymerization mechanisms (e.g., living vs. non-living CROP) affect the molecular weight distribution of poly(this compound)?
- Methodological Answer :
- Living Polymerization : Achieved using methyl triflate initiators in dry acetonitrile at 80°C, producing narrow dispersity (Đ < 1.2) via controlled chain propagation.
- Non-Living Systems : Branching/chain transfer occurs at >120°C, broadening Đ (>1.5). Validate via SEC-MALS and kinetic Monte Carlo simulations to model chain-length distributions .
Q. What strategies resolve contradictions in copolymer sequence data when this compound is copolymerized with hydrophilic monomers?
- Methodological Answer :
- Gradient Analysis : Use <sup>13</sup>C NMR to track monomer sequence gradients (e.g., hydrophilic monomer enrichment at chain ends).
- Contradiction Mitigation : Cross-validate with MALDI-TOF MS for individual chain compositions and adjust feed ratios to account for reactivity differences (e.g., r1 = 0.8 for this compound vs. r2 = 1.2 for 2-methyl-2-oxazoline) .
Q. How do metal oxides influence the degradation pathways of this compound derivatives?
- Methodological Answer :
- Catalytic Effects : Metal oxides (e.g., Al2O3) promote β-elimination at 100–140°C, yielding unsaturated byproducts. Monitor via GC-MS for olefin formation (m/z = 154.3).
- Mechanistic Insight : DFT calculations (B3LYP/6-31G*) model transition states for N-acyl oxazolidinone rearrangements .
Q. What computational tools are effective for modeling monomer sequence gradients in this compound copolymers?
- Methodological Answer :
- Kinetic Monte Carlo (kMC) : Simulates chain growth and branching using rate constants (kp = 0.5–2.0 L/mol·s) derived from experimental data.
- Visualization : PyMol or VMD renders 3D models of gradient sequences, correlating with DSC-measured Tg shifts (e.g., ΔTg = 20°C for steep gradients) .
Q. How can solvent polarity and initiator selection tune the reactivity of this compound in ring-opening reactions?
- Methodological Answer :
- Solvent Effects : High-polarity solvents (acetonitrile, ε = 37.5) stabilize cationic intermediates, accelerating propagation. Low-polarity solvents (toluene, ε = 2.4) favor chain transfer.
- Initiator Screening : Compare triflate vs. tosylate initiators via Arrhenius plots (Ea = 60–80 kJ/mol) to optimize initiation efficiency .
Ethical and Reproducibility Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
